2-Amino-3-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2. It is characterized by the presence of an amino group (-NH2) and an isopropyl group (-CH(CH3)2) attached to a benzonitrile core.
Scientific Research Applications
2-Amino-3-isopropylbenzonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-isopropylbenzonitrile typically involves the reaction of 3-isopropylbenzonitrile with ammonia or an amine source under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-isopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated benzonitriles.
Mechanism of Action
The mechanism by which 2-Amino-3-isopropylbenzonitrile exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, altering the function of biological molecules .
Comparison with Similar Compounds
- 2-Amino-3-methylbenzonitrile
- 2-Amino-3-ethylbenzonitrile
- 2-Amino-3-tert-butylbenzonitrile
Comparison: 2-Amino-3-isopropylbenzonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl or ethyl counterparts. The isopropyl group also influences its binding affinity in biological systems, potentially enhancing its efficacy in medicinal applications .
Properties
IUPAC Name |
2-amino-3-propan-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINTUEPMQBDCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.